![molecular formula C16H26N2O B7816344 N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine](/img/structure/B7816344.png)
N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine is an organic compound with significant interest in scientific research It consists of a pyrrolidine ring, substituted with an ethyl group and a methoxyphenyl group, attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine typically involves the following steps:
Formation of Pyrrolidine Ring: : The starting material, which could be a protected amino acid derivative, undergoes cyclization under specific conditions to form the pyrrolidine ring.
Substitution Reactions: : Subsequent steps involve the introduction of the ethyl and methoxyphenyl groups through substitution reactions. Typical reagents may include alkyl halides or aryl halides in the presence of suitable catalysts.
Reduction and Deprotection: : Final steps often involve reduction of intermediates and deprotection of functional groups to yield the desired product.
Industrial Production Methods
In an industrial setting, large-scale synthesis may employ continuous flow chemistry to optimize reaction conditions and improve yield. Parameters such as temperature, pressure, and reagent concentrations are meticulously controlled to ensure high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine can undergo several types of chemical reactions, including:
Oxidation: : The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be conducted using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The ethanamine group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic conditions.
Reduction: : Sodium borohydride in methanol.
Substitution: : Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: : Corresponding ketones or carboxylic acids.
Reduction: : Alcohols or amines.
Substitution: : Alkyl or aryl-substituted derivatives.
Scientific Research Applications
N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine has broad applications in:
Chemistry: : Used as a ligand in catalysis, aiding in asymmetric synthesis.
Biology: : Investigated for its potential as a modulator of biological pathways.
Medicine: : Explored for therapeutic properties, particularly in the treatment of neurological disorders.
Industry: : Employed in the development of new materials with specialized functions.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, including enzymes and receptors. The precise mechanism involves binding to these targets, altering their activity and triggering downstream biological pathways. These interactions can modulate neurotransmitter levels, influence signaling cascades, and affect gene expression.
Comparison with Similar Compounds
N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine shares structural similarities with other pyrrolidine-based compounds but distinguishes itself by its unique substituents. Similar compounds include:
N-{[(2R,3S)-1-ethyl-2-phenylpyrrolidin-3-yl]methyl}ethanamine: : Lacks the methoxy group, leading to different chemical properties.
N-{[(2R,3S)-1-methyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine: : Has a methyl group instead of an ethyl group, affecting its interaction with targets.
N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}propylamine: : Contains a propyl group, altering its pharmacokinetic profile.
Properties
IUPAC Name |
N-[[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-4-17-12-13-10-11-18(5-2)16(13)14-8-6-7-9-15(14)19-3/h6-9,13,16-17H,4-5,10-12H2,1-3H3/t13-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHUFFHFYOSQOR-XJKSGUPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(C1C2=CC=CC=C2OC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC[C@@H]1CCN([C@H]1C2=CC=CC=C2OC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
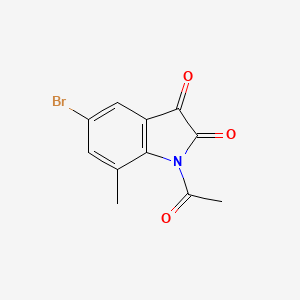

![1-[(4-Methoxy-3,5-dinitrophenyl)methyl]piperidine](/img/structure/B7816272.png)
![1-[4,5-Bis(chloromethyl)-2-thienyl]ethanone](/img/structure/B7816289.png)
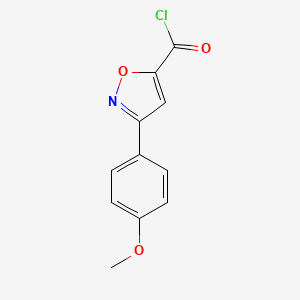
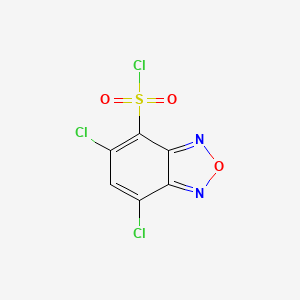
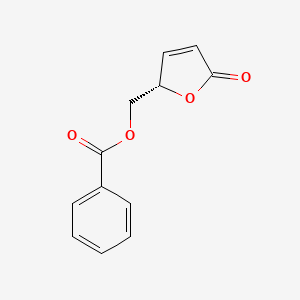
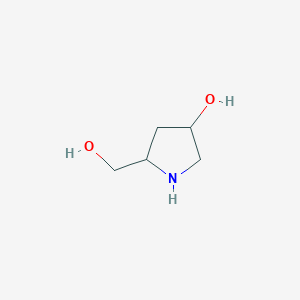
![(5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one](/img/structure/B7816322.png)
![1-[(2R,3S)-2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine](/img/structure/B7816338.png)
![1,3,4-Thiadiazol-2-amine, 5-[[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]-](/img/structure/B7816348.png)
![5,7-dimethyl-4H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B7816351.png)
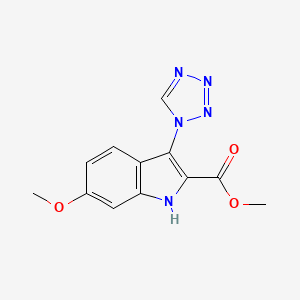
![5-((6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carbohydrazide](/img/structure/B7816368.png)
